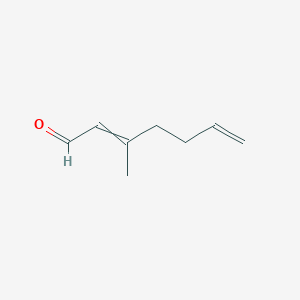

3-Methylhepta-2,6-dienal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51221-81-9 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-methylhepta-2,6-dienal |

InChI |

InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

REAMCSFHUFZAHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)CCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylhepta 2,6 Dienal and Structural Analogues

Development of Oxidative Strategies

Oxidative methods are fundamental in the synthesis of aldehydes from primary alcohols. For complex molecules like dienals, the challenge lies in achieving high selectivity without affecting other sensitive functional groups, such as carbon-carbon double bonds.

Dess-Martin Periodinane Oxidation in Dienal Synthesis

The Dess-Martin periodinane (DMP) oxidation is a highly effective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is particularly advantageous for synthesizing sensitive compounds like dienals due to its exceptionally mild and neutral reaction conditions. organic-chemistry.orgnih.gov

The key reagent, Dess-Martin periodinane, is a hypervalent iodine compound that offers several benefits over traditional chromium- or DMSO-based oxidants. These include shorter reaction times, higher yields, simplified workups, and a high degree of chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups like furan (B31954) rings, sulfides, and vinyl ethers. organic-chemistry.org The reaction is typically conducted in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a short period. nih.gov

The mechanism involves an initial ligand exchange between the alcohol and an acetate (B1210297) group on the iodine center, forming a diacetoxyalkoxyperiodinane intermediate. A base, such as a displaced acetate ion, then abstracts the α-hydrogen from the alcohol, leading to the formation of the carbonyl compound, an iodinane, and acetic acid. organic-chemistry.org Allylic alcohols, which are precursors to dienals, are particularly well-suited substrates for DMP oxidation. organic-chemistry.org

Below is a table summarizing the application of DMP in the oxidation of various unsaturated alcohols, demonstrating its efficiency and mildness.

| Substrate (Unsaturated Alcohol) | Product (Unsaturated Aldehyde) | Yield (%) | Conditions |

| Geraniol | Geranial | 91 | DMP, CH₂Cl₂, rt |

| Nerol | Neral | 84 | DMP, CH₂Cl₂, rt |

| Cinnamyl alcohol | Cinnamaldehyde | 84 | DMP, CH₂Cl₂, rt |

This table presents representative data for the oxidation of allylic alcohols to α,β-unsaturated aldehydes, analogous to the final step in a potential synthesis of 3-Methylhepta-2,6-dienal from 3-methylhepta-2,6-dien-1-ol.

Chemo- and Regioselective Oxidation Protocols

The synthesis of complex molecules often requires the selective oxidation of one functional group in the presence of others. In the context of dienal synthesis from a precursor diol, such as 3-methylhepta-2,6-diene-1,7-diol, chemo- and regioselectivity are paramount. The goal is to selectively oxidize the primary allylic alcohol at the C1 position to an aldehyde while leaving the secondary homoallylic alcohol at C7 untouched.

Achieving this selectivity is a significant challenge. Various strategies have been developed to address this, including:

Catalyst Control: Utilizing catalysts that have a steric or electronic preference for a specific type of alcohol. For instance, certain enzymatic or biomimetic catalysts can exhibit high substrate specificity. nih.gov

Protecting Groups: Temporarily protecting the less reactive alcohol group to prevent its oxidation, followed by deprotection after the desired oxidation has been carried out.

Reagent Selection: Employing oxidizing agents known for their selectivity. Activated manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and benzylic alcohols over saturated ones. Similarly, Jones reagent (chromic acid in acetone) can be used for the selective oxidation of allylic alcohols under carefully controlled conditions. organic-chemistry.org

The relative reactivity of different alcohol types generally follows the order: benzylic ≈ allylic > secondary > primary. However, steric hindrance and electronic effects within the specific substrate can significantly influence the outcome. The development of protocols that can precisely target one hydroxyl group in a polyol without extensive use of protecting groups is a key goal in modern organic synthesis. aem.azorganic-chemistry.org

Carbon-Carbon Bond Forming Reactions

The construction of the specific carbon skeleton of this compound, with its characteristic α-methyl group and skipped diene system, relies on powerful carbon-carbon bond-forming reactions.

Organocatalytic Approaches to α-Branched Dienals

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. For the synthesis of α-branched dienals like this compound, organocatalytic methods can establish the crucial quaternary carbon stereocenter at the α-position with high enantioselectivity.

This is typically achieved through enamine catalysis. A primary or secondary amine catalyst reacts with an α,β-unsaturated aldehyde (enal) to form a transient chiral enamine intermediate. This enamine then acts as a nucleophile, reacting with an electrophile to form a new carbon-carbon bond at the α-position. Subsequent hydrolysis regenerates the catalyst and yields the α-alkylated aldehyde. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to a high degree of stereocontrol.

The synergistic merger of enamine catalysis with other catalytic modes, such as photoredox catalysis, has further expanded the scope of these reactions, allowing for the use of a wider range of alkylating agents. nih.govchemistrysteps.com

| Catalyst Type | Aldehyde Substrate | Electrophile | Yield (%) | ee (%) |

| Chiral Imidazolidinone | Propanal | Alkyl Bromide | High | >90 |

| Chiral Prolinol Derivative | Hept-2-enal | Bromomalonate | Good | High |

| Chiral Primary Amino Acid | α-Branched Aldehyde | Allyl Halide | up to 87 | up to 96 |

This table illustrates the general effectiveness of organocatalytic methods in the enantioselective α-alkylation of aldehydes and enals.

Wittig-Type and Related Ylide-Mediated Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes with a defined double bond position. organic-chemistry.orgucalgary.ca This reaction involves the treatment of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. chemrxiv.org

For synthesizing a dienal like this compound, the Wittig reaction can be employed to form one of the carbon-carbon double bonds. For instance, an appropriate α-methyl-α,β-unsaturated aldehyde could be reacted with an allyl-derived phosphonium ylide.

The stereochemistry of the resulting alkene (E or Z) is highly dependent on the nature of the ylide:

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically react rapidly and irreversibly to form a cis-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene predominantly. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react more slowly and reversibly, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene. organic-chemistry.org

This predictability allows for strategic control over the geometry of the dienal product.

| Carbonyl Compound | Wittig Reagent Type | Expected Major Product Geometry |

| Aldehyde | Non-stabilized (e.g., Ph₃P=CH-Alkyl) | (Z)-Alkene |

| Aldehyde | Stabilized (e.g., Ph₃P=CH-CO₂Et) | (E)-Alkene |

| Ketone | Non-stabilized (e.g., Ph₃P=CH-Alkyl) | (Z)-Alkene |

This table summarizes the general stereochemical outcomes of the Wittig reaction based on ylide stability.

Aldol (B89426) and Cross-Coupling Methodologies in Dienal Construction

Aldol Condensation: The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. researchgate.net A crossed or mixed aldol condensation, between two different carbonyl partners, can be a powerful tool for building complex carbon skeletons. chemistrysteps.comuobabylon.edu.iqlibretexts.org To synthesize this compound, a potential strategy would involve the crossed aldol reaction between propanal (acting as the nucleophilic enolate donor) and pent-3-enal (B15050306) (acting as the electrophilic acceptor). The initial β-hydroxy aldehyde adduct can then be dehydrated, often under the reaction conditions, to yield the conjugated α,β-unsaturated aldehyde product. khanacademy.org Controlling the reaction to prevent self-condensation and ensure the desired cross-selectivity is crucial and can often be achieved by the slow addition of one reactant to a mixture of the other reactant and the base. uobabylon.edu.iq

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are exceptionally powerful for forming carbon-carbon bonds, particularly between sp²-hybridized centers. nih.gov These methods offer high stereocontrol and functional group tolerance, making them ideal for the synthesis of substituted dienes. nih.govorganic-chemistry.org

Suzuki Coupling: This reaction couples an organoboron compound (like a vinyl boronic acid) with an organohalide (like a vinyl halide) in the presence of a palladium catalyst and a base. organic-chemistry.org It is highly stereospecific, meaning the geometry of the double bonds in the reactants is retained in the final diene product. nih.gov

Heck Reaction: This reaction couples an unsaturated halide with an alkene. wikipedia.org It provides a powerful method for the arylation or vinylation of alkenes and can be applied to the synthesis of diene systems. nih.govrsc.org

These methods provide a modular and highly controllable approach to assembling the dienal backbone from simpler vinyl precursors.

| Cross-Coupling Reaction | Coupling Partners | Key Features |

| Suzuki Coupling | Vinyl Boronic Acid + Vinyl Halide | High stereospecificity, mild conditions, broad functional group tolerance. |

| Heck Reaction | Vinyl Halide + Alkene | Forms C-C bond at an unsubstituted alkene carbon, good for vinylation. wikipedia.org |

This table compares key features of the Suzuki and Heck reactions for the synthesis of diene systems.

Metal-Catalyzed Syntheses of Dienal Systems

Metal-catalyzed reactions have become indispensable tools in organic synthesis, offering high efficiency and selectivity. Various transition metals, including palladium, indium, and rhodium, have been successfully employed in the synthesis of dienal systems and related structural motifs.

Palladium-catalyzed oxidative cyclization cascades represent a powerful strategy for the construction of carbocyclic and heterocyclic systems. These reactions often proceed through a series of intramolecular transformations, leading to the formation of multiple new bonds in a single operation. For instance, palladium(II) catalysts can initiate the cyclization of dienyl systems through an aminopalladation/Heck-type cascade process. The high electrophilicity of the palladium catalyst activates olefins, promoting nucleophilic attack and subsequent cyclization.

A notable application of this methodology is the palladium-catalyzed oxidative carbocyclization–carbonylation–alkynylation cascade of dienallenes, which yields spirocyclobutene derivatives as single diastereomers. acs.org This transformation involves the formation of four new C-C bonds. The proposed mechanism begins with the reaction of a Pd(II) species with the dienallene to form a vinylpalladium intermediate, followed by olefin insertion to generate a cyclobutene (B1205218) intermediate. Subsequent cascade insertions of olefin and carbon monoxide lead to the final product. acs.org

In the context of dienal synthesis, such cascade reactions can be adapted to construct complex molecular architectures. The choice of ligands, oxidants, and reaction conditions plays a crucial role in controlling the reaction pathway and the stereochemical outcome.

Table 1: Key Features of Palladium-Catalyzed Oxidative Cyclization Cascades

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(II) salt, e.g., Pd(TFA)₂ or Pd(OAc)₂. |

| Process | A sequence of reactions (e.g., carbocyclization, carbonylation) in one pot. |

| Key Intermediates | Vinylpalladium and cyclobutene intermediates are often involved. acs.org |

| Bond Formation | Capable of forming multiple new carbon-carbon bonds in a single operation. acs.org |

| Selectivity | Can exhibit high diastereoselectivity, yielding single diastereomers. acs.org |

The Prins cyclization is a valuable method for the synthesis of tetrahydropyran (B127337) (THP) rings, which are core structures in many natural products. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. While traditionally promoted by strong protic or Lewis acids, milder catalysts such as indium(III) salts have emerged as effective alternatives.

Indium(III)-catalyzed Prins cyclizations can proceed under mild conditions, offering advantages in terms of functional group tolerance and selectivity. The reaction is believed to proceed via the formation of an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization with the tethered alkene. The use of indium(III) catalysts can influence the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers. For instance, the TMSBr/InBr₃-promoted Prins cyclization of a dienyl alcohol with an aldehyde can construct a cis-tetrasubstituted tetrahydropyran ring with controlled stereochemistry. semanticscholar.org

The versatility of the Prins reaction allows for the synthesis of a wide range of substituted pyranyl ring systems, which can be precursors to or structural analogues of dienals.

Rhodium(I) complexes are effective catalysts for a variety of carbocyclization reactions, including those involving allenes. The rhodium(I)-catalyzed allenic Alder-ene carbocyclization reaction provides a route to various cyclic and bicyclic systems. scispace.comnih.gov This type of reaction has been extended to the synthesis of δ- and ε-lactams from amides, demonstrating its utility in constructing heterocyclic frameworks. scispace.comnih.gov

In the context of dienal synthesis, rhodium(I) catalysis can be employed to construct carbocyclic precursors. For example, the Rh(I)-catalyzed [2 + 2 + 1] carbocyclization of dienes with carbon monoxide can afford substituted hexahydropentalenones with high diastereoselectivity. acs.org A key aspect of this transformation is the ability of the diene moiety to undergo a η² to η⁴ reorganization, which facilitates the catalytic cycle. acs.org

The choice of ligands and reaction conditions is critical in directing the outcome of these reactions. For instance, in the Rh(I)-catalyzed allenic Pauson-Khand reaction, the catalyst exhibits complete selectivity for the distal double bond of the allene, in contrast to molybdenum-based catalysts. orgsyn.org

Transition metal-mediated cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including dienals and their precursors. thieme-connect.de

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. acs.orgrsc.org This reaction is known for its mild conditions, broad functional group tolerance, and the commercial availability of many organoboron reagents. acs.org It is a powerful method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, which are prevalent in dienal structures.

The Stille coupling utilizes an organotin compound and an organohalide or triflate, also typically catalyzed by palladium. While organotin reagents can be toxic, the Stille reaction is valued for its reliability, particularly in large-scale synthesis. ustc.edu.cn

The Negishi coupling employs an organozinc reagent with an organohalide or triflate, catalyzed by either palladium or nickel. ustc.edu.cnnih.gov Organozinc reagents are generally more reactive than their boron and tin counterparts. The Negishi coupling is particularly effective for the synthesis of 1,5-dienes through the reaction of homoallylic or homopropargylic alkylzinc reagents with alkenyl halides. nih.gov

These coupling reactions offer a modular approach to the synthesis of this compound and its analogues, allowing for the convergent assembly of complex structures from simpler building blocks.

Table 2: Overview of Key Transition Metal-Mediated Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide or triflate | Palladium complex |

| Stille | Organotin (e.g., stannane) | Organohalide or triflate | Palladium complex |

| Negishi | Organozinc | Organohalide or triflate | Palladium or Nickel complex |

Stereoselective and Enantioselective Approaches

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules where specific isomers may exhibit desired activities.

The diastereoselective synthesis of dienal isomers can be achieved through various metal-catalyzed reactions where the catalyst and reaction conditions are tailored to favor the formation of a specific diastereomer. For example, palladium-catalyzed oxidative cascade reactions have been shown to proceed with high diastereoselectivity.

In a palladium-catalyzed oxidative cascade carbonylative carbocyclization of enallenols, cis-fused nih.govnih.gov bicyclic γ-lactones and γ-lactams with a 1,3-diene motif were obtained in good yields and with high diastereoselectivity. acs.org The stereochemical outcome is often dictated by the geometry of the transition state during the cyclization step. Mechanistic studies suggest that these reactions can proceed through intermediates where the stereochemistry is set in a predictable manner. For instance, in some palladium-catalyzed cascade reactions, the initial oxidative cyclization and redox-relay steps are reversible, while a subsequent π-allyl Pd cyclization is irreversible and proceeds with an inversion of configuration. researchtrend.net This level of mechanistic understanding allows for the rational design of substrates and reaction conditions to achieve the desired diastereoselectivity in the synthesis of complex dienal systems.

Enantioselective Catalysis in Dienal Preparation

The creation of a chiral center at the C3-position of a dienal, as in this compound, represents a significant synthetic challenge. Enantioselective catalysis offers a powerful solution by enabling the synthesis of one enantiomer over the other. While direct asymmetric synthesis of this compound is not widely documented, general and highly effective organocatalytic methods for the enantioselective conjugate addition of radicals to enals can be applied to dienal precursors and structural analogues.

One prominent strategy involves the combination of photoredox catalysis with chiral amine catalysis. researchgate.netresearchgate.net In this system, an organic photoredox catalyst absorbs light to generate a carbon-centered radical from a stable precursor. Simultaneously, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, activates the α,β-unsaturated aldehyde (enal) by forming a chiral iminium ion. researchgate.net This activation lowers the LUMO of the enal, facilitating a highly stereoselective interception of the photochemically generated radical. nih.gov The bulky chiral catalyst effectively shields one face of the iminium ion, directing the incoming radical to the opposite face and thereby establishing the stereochemistry at the β-position (which would correspond to the C3-position in the resulting substituted aldehyde).

This dual catalytic system has proven to be general and robust, providing high enantioselectivity for a wide array of aliphatic and aromatic enals and various radical precursors. researchgate.netresearchgate.net The resulting adducts can then be further elaborated to the desired dienal structures. The effectiveness of this methodology is highlighted by the consistently high enantiomeric excess (ee) values achieved across different substrates.

| Entry | Enal Substrate | Radical Precursor | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Crotonaldehyde | N-Boc-glycine-derived | gem-difluorinated diarylprolinol silyl ether | 87 | 91 |

| 2 | Cinnamaldehyde | N-Boc-glycine-derived | gem-difluorinated diarylprolinol silyl ether | 85 | 95 |

| 3 | (E)-Oct-2-enal | N-Boc-glycine-derived | gem-difluorinated diarylprolinol silyl ether | 76 | 93 |

| 4 | (E)-4-Phenylbut-2-enal | N-Boc-glycine-derived | gem-difluorinated diarylprolinol silyl ether | 75 | 92 |

This table showcases the versatility of organocatalytic enantioselective radical conjugate addition to various enals, a methodology applicable for creating C3-chiral centers in dienal analogues. Data adapted from related studies. researchgate.net

Control of (E/Z) Double Bond Configuration in Dienal Architectures

Achieving precise control over the geometry of double bonds is paramount in the synthesis of dienals, as the (E/Z) configuration significantly influences the molecule's properties and reactivity. acs.org A highly effective methodology for the stereocontrolled synthesis of (E,Z)-dienals involves a tandem reaction sequence catalyzed by rhodium(I) complexes. acs.orgscispace.comnih.gov

This process utilizes propargyl vinyl ethers as starting materials and proceeds via a Rh(I)-catalyzed propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer. scispace.comnih.gov The reaction is typically catalyzed by [Rh(CO)₂Cl]₂. The initial step is a homogeneous catalytic rearrangement of the propargyl vinyl ether to an allene-aldehyde intermediate. acs.org Subsequently, a stereoselective tautomerization, or hydrogen transfer, occurs. scispace.com

The stereochemical outcome of this transformation is noteworthy. The (Z)-configuration of the first double bond (C2-C3) is established through a six-membered cyclic intermediate during the hydrogen transfer step. The (E)-configuration of the second double bond (C6-C7 in the case of a hepta-dienal analogue) arises from a subsequent protodemetalation step. nih.gov This tandem transformation provides a reliable route to functionalized (E,Z)-dienals with high stereoselectivity, typically achieving an (E,Z) to (E,E) ratio greater than 95:5. acs.org Mechanistic studies suggest that the second step of the process may involve a shift from homogeneous to heterogeneous catalysis, with Rh(I) nanoclusters forming in situ to catalyze the stereoselective tautomerization. acs.org

The substrate scope for this reaction is broad, accommodating various substitution patterns on the propargyl vinyl ether precursor, leading to a range of stereodefined dienals in good yields.

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) | (E,Z):(E,E) Ratio |

| 1 | H | H | This compound analogue | 75 | >95:5 |

| 2 | Me | H | 3,4-Dimethylhepta-2,6-dienal analogue | 72 | >95:5 |

| 3 | Ph | H | 3-Methyl-4-phenylhepta-2,6-dienal analogue | 70 | >95:5 |

| 4 | H | Me | 3,7-Dimethylhepta-2,6-dienal analogue | 78 | >95:5 |

| 5 | H | Ph | 3-Methyl-7-phenylhepta-2,6-dienal analogue | 65 | >95:5 |

This table illustrates the substrate scope and high stereoselectivity of the Rh(I)-catalyzed rearrangement of propargyl vinyl ethers to form (E,Z)-dienals. Data sourced from a study on this methodology. acs.org

Elucidation of Reaction Mechanisms and Transformational Pathways Involving 3 Methylhepta 2,6 Dienal

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of 3-Methylhepta-2,6-dienal, featuring both an aldehyde and a distal alkene, allows for a variety of intramolecular cyclization reactions, typically initiated by activation of the carbonyl group.

Oxa-Cope Rearrangement and Subsequent Intramolecular Allylic Transfer

While this compound itself does not directly undergo an Oxa-Cope rearrangement, its synthesis can be envisioned through a related and powerful nih.govnih.gov-sigmatropic rearrangement known as the Oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction involves the thermal or base-catalyzed rearrangement of a 1,5-dien-3-ol. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through a concerted, cyclic transition state where the sigma bond between C3 and C4 is broken while a new sigma bond between C1 and C6 is formed. masterorganicchemistry.com The electrons from the two pi bonds are also reorganized. youtube.com For a precursor like 4-methyl-1,6-heptadien-3-ol, this rearrangement would initially produce an enol. The key thermodynamic driving force for the Oxy-Cope rearrangement is the subsequent, and generally irreversible, tautomerization of this enol intermediate to the stable carbonyl product, in this case, an unsaturated aldehyde structurally related to this compound. organic-chemistry.orgyoutube.commasterorganicchemistry.com The anionic Oxy-Cope, initiated by deprotonating the alcohol with a base such as potassium hydride (KH), dramatically accelerates the reaction by a factor of 10¹⁰ to 10¹⁷, often allowing it to proceed at room temperature. organic-chemistry.org

| Stage | Description | Intermediate/Transition State |

| Activation (Anionic) | Deprotonation of the precursor alcohol to form an alkoxide. | Potassium alkoxide |

| nih.govnih.gov-Sigmatropic Shift | Concerted reorganization of one sigma and two pi bonds through a cyclic, chair-like transition state. | Chair-like cyclic transition state |

| Enolate Formation | The rearrangement directly yields an enolate intermediate. | Heptadienyl enolate |

| Tautomerization | Upon aqueous workup, the enolate is protonated to form the stable aldehyde product. | Unsaturated aldehyde |

Mechanistic Insights into Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction that involves the electrophilic addition of an aldehyde to an alkene. organic-chemistry.org For this compound, this proceeds via an intramolecular pathway, leading to the formation of cyclic ethers, specifically tetrahydropyran (B127337) (THP) derivatives.

The mechanism is initiated by the protonation of the aldehyde's carbonyl oxygen by a Brønsted or Lewis acid. This activation generates a highly electrophilic oxocarbenium ion. nih.govnih.gov The terminal C6=C7 double bond then acts as an intramolecular nucleophile, attacking the carbocationic center of the oxocarbenium ion. This cyclization step typically proceeds through a chair-like transition state to minimize steric strain, leading to the formation of a six-membered tetrahydropyranyl ring. nih.gov The resulting tertiary carbocation intermediate is then quenched by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid or a solvent molecule) to yield the final, substituted tetrahydropyran product.

| Catalyst Type | Role of Catalyst | Key Intermediate | Product Class |

| Brønsted Acid (e.g., H₂SO₄) | Protonates the carbonyl oxygen. | Oxocarbenium ion | Tetrahydropyran |

| Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) | Coordinates to the carbonyl oxygen. | Oxocarbenium ion complex | Tetrahydropyran |

One of the major challenges in Prins cyclizations can be racemization due to a competing reversible 2-oxonia-Cope rearrangement, which can scramble stereochemical information. nih.gov

Silyl-Terminated Cyclizations onto Oxocarbenium Ions

A powerful variant of the Prins reaction is the silyl-Prins cyclization, which utilizes an alkenylsilane as the terminating group for the cyclization. nih.govacs.org In a hypothetical analog of this compound, such as 3-methyl-7-(trimethylsilyl)hepta-2,6-dienal, the presence of the silyl (B83357) group directs the reaction pathway.

The mechanism begins identically to the Prins cyclization, with acid-catalyzed formation of an oxocarbenium ion. nih.govuva.es The intramolecular nucleophilic attack by the double bond then occurs. However, the resulting carbocation is now positioned beta to the silicon atom. This β-silyl carbocation is significantly stabilized by hyperconjugation with the carbon-silicon bond (the beta-silicon effect). This stabilization facilitates the cyclization. uva.es The reaction terminates via the loss of the silyl group (e.g., as trimethylsilyl (B98337) triflate, TMSOTf) to form a stable endocyclic double bond, yielding a dihydropyran derivative. nih.govuva.es This termination pathway is often more efficient and selective than the capture of a carbocation by an external nucleophile. nih.gov

| Step | Description | Key Feature | Resulting Intermediate/Product |

| 1. Activation | Acid-catalyzed formation of the oxocarbenium ion from the aldehyde. | Standard Prins initiation | Oxocarbenium Ion |

| 2. Cyclization | Intramolecular attack of the vinylsilane C=C bond onto the oxocarbenium center. | Formation of a six-membered ring | β-silyl carbocation |

| 3. Termination | Elimination of the silyl group. | Beta-silicon effect stabilizes the cation and facilitates elimination. | Dihydropyran |

Oxidative and Degradative Pathways

The multiple unsaturated sites in this compound—an aldehyde and two carbon-carbon double bonds—make it susceptible to various oxidative and degradative reactions.

Baeyer-Villiger Oxidation of Dienals and Analogues

The Baeyer-Villiger oxidation converts aldehydes and ketones into carboxylic acids and esters, respectively, using peroxyacids (e.g., m-CPBA) or other peroxides. organic-chemistry.orgorganicreactions.org When applied to an aldehyde like this compound, the reaction proceeds via the "Criegee intermediate."

The mechanism involves the initial protonation of the aldehyde's carbonyl, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate. jk-sci.com This intermediate, known as the Criegee intermediate, then undergoes a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. jk-sci.com

For an aldehyde, there is a competition between the migration of the hydrogen atom and the dienyl group. The regioselectivity is determined by the relative migratory aptitude of the substituents, which generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com Hydrogen is also a very effective migrating group.

Path A (H migration): Migration of the hydrogen atom results in the formation of a carboxylic acid, 3-methylhepta-2,6-dienoic acid. This is often the expected product for the oxidation of simple aldehydes. youtube.com

Path B (Dienyl migration): Migration of the entire 3-methylhepta-1,5-dienyl group would result in a formate (B1220265) ester. Certain reagents have been developed that can selectively promote the migration of alkyl or aryl groups over hydrogen in aldehydes. organic-chemistry.org

Importantly, the Baeyer-Villiger oxidation can be chemoselective. Oxidation with peroxyacids often tolerates the presence of double bonds, particularly α,β-unsaturated ones, without significant competing epoxidation. jk-sci.com

| Migrating Group | Product Type | Product Name |

| Hydrogen | Carboxylic Acid | 3-Methylhepta-2,6-dienoic acid |

| 3-Methylhepta-1,5-dienyl | Formate Ester | 3-Methylhepta-1,5-dienyl formate |

Ozonolysis Mechanisms of Unsaturated Aldehydes and Related Biogenic Volatiles

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds using ozone (O₃), followed by a workup step. masterorganicchemistry.comucalgary.ca As this compound possesses two C=C bonds (at the C2 and C6 positions), it will be cleaved into multiple smaller carbonyl-containing fragments. The reaction proceeds via the Criegee mechanism. organic-chemistry.org

The mechanism for each double bond involves:

1,3-Dipolar Cycloaddition: Ozone adds across the double bond to form an unstable primary ozonide (a molozonide). organic-chemistry.org

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving to form a carbonyl compound and a carbonyl oxide (the Criegee intermediate). organic-chemistry.org

1,3-Dipolar Cycloaddition: The carbonyl and carbonyl oxide intermediates recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org

The final products are determined by the workup conditions applied to the secondary ozonides. ucalgary.ca

Reductive Workup (e.g., with dimethyl sulfide, (CH₃)₂S, or Zinc/acetic acid): This workup cleaves the ozonide to yield aldehydes and/or ketones. masterorganicchemistry.comyoutube.com

Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): This workup also cleaves the ozonide but further oxidizes any initially formed aldehydes into carboxylic acids. Ketones remain unaffected. masterorganicchemistry.comlibretexts.org

Applying this to this compound:

Cleavage of the C6=C7 bond produces propanal and a larger aldehyde fragment.

Cleavage of the C2=C3 bond produces glyoxal (B1671930) (from C1 and C2) and another fragment.

The full degradation of this compound would yield the following fragments:

| Workup Condition | Products from C2=C3 Cleavage | Products from C6=C7 Cleavage | Final Fragments |

| Reductive (DMS or Zn/H₂O) | Glyoxal + 4-Oxopentanal | Propanal + 4-Methyl-5-oxopent-2-enal | Glyoxal, Propanal, Pyruvaldehyde, Formaldehyde |

| Oxidative (H₂O₂) | Glyoxylic acid + 4-Oxopentanoic acid | Propanoic acid + 4-Methyl-5-oxopent-2-enoic acid | Glyoxylic acid, Propanoic acid, Pyruvic acid, Formic acid |

Intramolecular Redox Reactions of Conjugated Dienals in Superheated Fluids

Recent research has explored the unique reactivity of conjugated dienals in superheated fluids like subcritical water, revealing novel intramolecular redox pathways. While specific studies on this compound are not extensively documented, the behavior of similar all-E-conjugated dienals provides significant insights into its potential transformations under these conditions.

When subjected to superheated water, conjugated dienals can undergo a non-catalytic, one-step intramolecular redox reaction to form non-conjugated Z-enoic acids. kochi-tech.ac.jp This transformation is notable as it converts a thermodynamically stable all-E-dienal into a less stable Z-unsaturated acid. For instance, (2E,4E)-hexa-2,4-dienal and (2E,4E)-deca-2,4-dienal have been shown to convert to their corresponding (Z)-3-enoic acids in subcritical water. kochi-tech.ac.jp The aldehyde group is essential for this intramolecular redox process. kochi-tech.ac.jp

Two plausible reaction pathways have been proposed for this transformation, as illustrated by studies on (2E,4E)-hexa-2,4-dienal: a ketene (B1206846) intermediate pathway and a gem-diol intermediate pathway. kochi-tech.ac.jp Computational studies suggest that the gem-diol pathway is energetically more favorable. kochi-tech.ac.jp

The following table summarizes the reaction of a similar conjugated dienal in subcritical water, which serves as a model for the expected reactivity of this compound.

| Entry | Temperature (°C) | Time (min) | Water Density (g/mL) | Yield of (Z)-hex-3-enoic acid (%) |

|---|---|---|---|---|

| 1 | 250 | 30 | 0.35 | 25 |

| 2 | 270 | 30 | 0.35 | 30 |

| 3 | 300 | 30 | 0.35 | 28 |

Based on these findings, it can be extrapolated that this compound would likely undergo a similar intramolecular redox reaction in superheated water to yield (Z)-3-methylhept-3-enoic acid.

Catalytic Reaction Mechanisms

The conjugated system in this compound is amenable to various catalytic activation modes, leading to a range of stereoselective functionalizations. Organocatalysis and transition-metal catalysis provide powerful tools to control the reactivity of this and similar dienals.

Trienamine Activation in Carbonyl Functionalization

Organocatalytic activation of 2,4-dienals, such as this compound, through the formation of trienamine intermediates with chiral secondary amines has emerged as a powerful strategy for remote functionalization. rsc.orgrsc.org This activation mode raises the HOMO of the dienal system, enabling reactions at the δ- or even more remote positions.

The reaction of a 2,4-dienal with a chiral secondary amine catalyst generates a reactive trienamine intermediate. This intermediate can then participate in various asymmetric reactions, including Diels-Alder reactions and conjugate additions. For example, highly regio- and stereoselective remote aziridination of 2,4-dienals has been achieved through a vinylogous iminium-ion–dienamine catalytic cascade. rsc.orgrsc.org This demonstrates that functionalization can be directed to the terminal double bond of the dienal.

Furthermore, organocatalytic asymmetric 1,6-addition reactions to 2,4-dienals have been developed, showcasing the ability to control regioselectivity and achieve high enantioselectivity at a position six bonds away from the catalyst's stereocenter. acs.org This is a significant challenge that trienamine catalysis has successfully addressed. The choice of catalyst and reaction conditions can direct the nucleophilic attack to either the β- or the δ-position of the conjugated system.

The following table presents representative results from the organocatalytic 1,6-addition of olefinic lactones to 2,4-dienals, which illustrates the potential for stereocontrolled functionalization of substrates like this compound.

| Dienal | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (E,E)-5-phenylpenta-2,4-dienal | Olefinic azlactone | Chiral secondary amine | 92 | 99 |

| (E,E)-hexa-2,4-dienal | Olefinic azlactone | Chiral secondary amine | 85 | 98 |

Stereochemical Dynamics in Palladium-Catalyzed Cyclizations

Palladium catalysis offers a versatile platform for the cyclization of dienes, and the stereochemical outcome of these reactions is governed by a complex interplay of factors. While specific studies on the palladium-catalyzed cyclization of this compound are limited, the general principles of these reactions can be applied to predict its behavior.

Palladium-catalyzed cyclization reactions of 1,6-dienes, a structural motif present in this compound, can proceed through various mechanistic pathways, often involving the formation of a π-allylpalladium intermediate. The stereochemistry of the newly formed stereocenters is influenced by the nature of the palladium catalyst, the ligands employed, and the substrate's geometry.

For instance, in palladium-catalyzed formal [3+2]-cycloadditions of vinyl cyclopropanes with olefins, the chiral ligands on the palladium catalyst control the stereochemistry of multiple newly formed stereogenic centers. nih.gov This highlights the potential for achieving high levels of stereocontrol in palladium-catalyzed transformations.

The cyclization of a substrate like this compound could potentially lead to the formation of five- or six-membered rings, depending on the reaction conditions and the catalytic system. The presence of the methyl group at the 3-position would likely influence the regioselectivity and stereoselectivity of the cyclization. The aldehyde functionality could also participate in the reaction, potentially leading to more complex polycyclic structures. The stereochemical dynamics would be dictated by the facial selectivity of the initial coordination of the palladium catalyst to the diene system and the subsequent migratory insertion steps.

Strategic Applications of 3 Methylhepta 2,6 Dienal in Complex Molecule and Natural Product Synthesis

Utility as Chiral Building Blocks and Synthetic Intermediates

3-Methylhepta-2,6-dienal's reactivity and structural characteristics make it an important precursor in the synthesis of chiral building blocks and other complex synthetic intermediates. These intermediates are crucial for the stereoselective construction of larger, more complex molecules.

While the direct application of this compound in the synthesis of unsaturated polyketide derivatives is not extensively documented in readily available literature, its structure as a methylated, unsaturated aldehyde suggests its potential as a precursor. Polyketides are a large and diverse class of natural products synthesized via the polyketide pathway, which involves the sequential condensation of simple carboxylate units. The double bonds and the aldehyde functionality in this compound could, in principle, be modified and incorporated into a growing polyketide chain through various synthetic methodologies. However, specific examples demonstrating this transformation are not prominently reported.

The synthesis of oxygenated heterocycles, such as pyranyl rings, is a significant area of organic synthesis, as these structures are present in numerous natural products with important biological activities. The total synthesis of natural products like (+)-Dactylolide often involves the construction of a tetrahydropyran (B127337) ring system. Synthetic strategies leading to these structures frequently employ α,β-unsaturated aldehydes as key starting materials for diastereoselective pyran annulation reactions. Although the specific use of this compound in these published syntheses is not explicitly detailed, its chemical nature as an α,β-unsaturated aldehyde makes it a suitable candidate for such transformations. The Prins cyclization, for example, is a powerful method for constructing tetrahydropyran rings from homoallylic alcohols and aldehydes.

Advanced Fragment Coupling Strategies Employing Dienals

While dienals, in general, are valuable synthons in organic chemistry, participating in a variety of carbon-carbon bond-forming reactions, the specific role of this compound in advanced fragment coupling strategies for natural product synthesis is not well-documented. Methodologies such as tandem reactions and conjugate additions are powerful tools for the efficient construction of molecular complexity. However, the application of these strategies with this compound as a key substrate in the context of complex molecule and natural product synthesis has not been a focal point of reported research.

Advanced Analytical Methodologies for Characterization and Quantitation of 3 Methylhepta 2,6 Dienal

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3-Methylhepta-2,6-dienal from complex matrices and separating its isomers. The choice of technique is dictated by the volatility of the compound and the specific analytical goal, such as quantification or enantiomeric excess determination.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library like the National Institute of Standards and Technology (NIST) database. The retention time is a characteristic measure of how long the compound takes to travel through the GC column under specific conditions. researchgate.netnih.gov The mass spectrum reveals the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. For this compound (C8H12O, molecular weight: 124.18 g/mol ) nih.gov, the molecular ion peak would be observed at m/z 124. Key fragmentation patterns for unsaturated aldehydes typically involve cleavage at bonds adjacent to the carbonyl group and double bonds, leading to characteristic fragment ions.

Table 1: Representative GC-MS Data for this compound Analysis

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Column Type | A non-polar or medium-polarity column is typically used for volatile analysis. | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms) |

| Retention Index (RI) | A standardized retention time relative to n-alkanes, aiding in identification across different systems. | Isomer-dependent, typically in the range of 1100-1300 on a standard non-polar column. |

| Molecular Ion (M+) | The ionized, unfragmented molecule. | m/z 124 |

| Key Fragment Ions (m/z) | Common fragments resulting from electron ionization. | 109 (M-15, loss of CH₃), 95 (M-29, loss of C₂H₅), 81 (M-43, loss of C₃H₇), 67, 55, 41 (characteristic hydrocarbon fragments) |

Note: Specific retention indices and fragment abundances can vary based on the GC conditions and the specific isomer being analyzed.

When this compound is present in a highly complex mixture, such as an essential oil or a flavor extract, single-column GC-MS may not provide sufficient resolution to separate it from other co-eluting compounds, particularly its isomers. Comprehensive two-dimensional gas chromatography (GC × GC) offers a significant enhancement in separation power. researchgate.netphenomenex.com

In a GC × GC system, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). Chemically related compounds, such as aldehydes or terpenes, often appear in distinct, ordered patterns on the 2D plot, simplifying identification. researchgate.netlibretexts.org This enhanced separation is crucial for distinguishing between the (E) and (Z) isomers of this compound and separating them from other structurally similar compounds in the matrix.

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee) is critical, particularly in pharmaceutical and flavor chemistry contexts. High-performance liquid chromatography (HPLC) is the premier technique for this purpose. phenomenex.comchiraltech.com

To separate enantiomers, a chiral stationary phase (CSP) is used. phenomenex.comchiralpedia.com These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds, including unsaturated aldehydes. chiralpedia.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram.

Table 2: Typical HPLC Conditions for Chiral Separation of Unsaturated Aldehydes

| Parameter | Description | Example Condition |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector immobilized on the support material. | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) |

| Column | Commercial column packed with the CSP. | e.g., Daicel CHIRALPAK® series |

| Mobile Phase | Solvent system used to elute the compounds. | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | Method for detecting the eluting compounds. | UV detector (e.g., at 220 nm) |

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation, spectroscopy is essential for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. scielo.br

For this compound, ¹H NMR can confirm the presence of the aldehyde proton (CHO), vinylic protons (C=CH), and methyl groups. Crucially, the coupling constant (J-value) between the vinylic protons at C2 and the aldehyde proton can help determine the stereochemistry (E/Z configuration) of the double bond adjacent to the carbonyl group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with their directly attached or nearby carbons, allowing for unambiguous assignment of all signals. scielo.brmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-3-Methylhepta-2,6-dienal

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 1 (CHO) | ~9.4 (d) | ~195 |

| 2 (CH) | ~5.9 (d) | ~130 |

| 3 (C) | - | ~155 |

| 4 (CH₂) | ~2.3 (t) | ~35 |

| 5 (CH₂) | ~2.2 (q) | ~28 |

| 6 (CH) | ~5.4 (m) | ~123 |

| 7 (CH₃) | ~1.7 (d) | ~18 |

| 3-CH₃ | ~2.1 (s) | ~15 |

Note: Values are predictions based on typical chemical shifts for similar functional groups and may vary depending on the solvent and specific isomer. (d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet).

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An FTIR spectrum is a plot of these absorption frequencies, which are characteristic of the types of bonds and functional groups present.

For this compound, FTIR is used to confirm the presence of the key aldehyde and alkene functionalities. The conjugated system (C=C-C=O) influences the exact position of the absorption bands. The presence of a strong absorption band for the carbonyl (C=O) group and characteristic bands for the C=C double bonds and associated vinylic C-H bonds provides clear evidence for the compound's structure.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 (typically two distinct bands) |

| Carbonyl (C=O) | Stretch (conjugated) | ~1685 - 1705 |

| Alkene (C=C) | Stretch | ~1640 and ~1610 |

| Vinylic (=C-H) | Stretch | 3010 - 3095 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the precise characterization and quantitation of volatile organic compounds, including this compound. measurlabs.com This methodology is distinguished by its capacity to determine the mass of a molecule with exceptional accuracy, typically to four or more decimal places. measurlabs.com Such precision allows for the confident determination of elemental compositions and aids in the structural elucidation of unknown compounds. measurlabs.com When coupled with gas chromatography (GC), HRMS provides a robust platform for separating complex mixtures and identifying individual components with a high degree of certainty.

The accurate mass measurement afforded by HRMS is crucial for distinguishing between isomers and isobaric compounds that have the same nominal mass but different elemental formulas. nih.gov For a compound like this compound, HRMS can unequivocally confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated exact mass.

Theoretical vs. Experimental Mass of this compound

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound, with the molecular formula C₈H₁₂O, the theoretical monoisotopic mass has been computed to be 124.088815002 Da. nih.gov In an HRMS experiment, the measured mass of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺) would be expected to be very close to this theoretical value, typically within a few parts per million (ppm) of error.

Table 1: Theoretical Accurate Mass of this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₈H₁₂O | 124.088815002 nih.gov |

Fragmentation Analysis for Structural Confirmation

Beyond accurate mass determination of the parent ion, HRMS provides high-resolution data on fragment ions, which is invaluable for structural elucidation. The fragmentation pattern of an analyte is reproducible and serves as a molecular fingerprint. For unsaturated aldehydes like this compound, characteristic fragmentation pathways upon ionization (e.g., electron ionization) can be predicted.

Common fragmentation patterns for aldehydes include α-cleavage (loss of a hydrogen atom or an alkyl group adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.orgwhitman.edumiamioh.edu For straight-chain aldehydes, losses of water ([M-18]), ethylene (B1197577) ([M-28]), and fragments corresponding to C₃H₅O ([M-43]) and C₂H₄O ([M-44]) are also characteristic. whitman.edu

Table 2: Plausible High-Resolution Mass Fragments of this compound

| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M-H]⁺ | C₈H₁₁O⁺ | 123.08099 | α-cleavage (loss of H radical) |

| [M-CH₃]⁺ | C₇H₉O⁺ | 109.06534 | Loss of methyl radical |

| [M-CHO]⁺ | C₇H₁₁⁺ | 95.08608 | α-cleavage (loss of formyl radical) |

| [M-C₂H₄]⁺ | C₆H₈O⁺ | 96.05752 | Loss of ethylene |

| [M-C₃H₅]⁺ | C₅H₇O⁺ | 83.04969 | Cleavage of the alkyl chain |

Note: The fragmentation pathways are predictive and would require experimental verification for this compound.

Quantitation Using HRMS

HRMS is not only a qualitative tool but also a highly effective quantitative technique. For the quantitation of volatile compounds like this compound, methods such as gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) are employed. mdpi.com Quantitation is typically achieved by integrating the peak area of a specific, high-intensity, and unique ion (quantifier ion) from the mass spectrum of the target analyte. mdpi.com The high resolving power of the mass spectrometer allows for the extraction of the ion of interest with minimal interference from matrix components, leading to high selectivity and sensitivity.

For robust and accurate quantitation, the use of a stable isotope-labeled internal standard is the gold standard. This approach corrects for variations in sample preparation, injection volume, and instrument response. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. mdpi.com

Theoretical and Computational Chemistry Investigations of 3 Methylhepta 2,6 Dienal

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure of molecules like 3-methylhepta-2,6-dienal and predicting their reactivity. These studies often focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the calculation of various reactivity descriptors.

The reactivity of α,β-unsaturated aldehydes is largely governed by the conjugated system formed by the C=C double bond and the C=O group. This conjugation leads to a delocalization of π-electrons across these atoms, influencing the molecule's electrophilic and nucleophilic sites.

Key Electronic Properties of Unsaturated Aldehydes:

| Property | Description | Relevance to this compound |

| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO is indicative of the molecule's ability to accept electrons. | For this compound, the LUMO is expected to be localized over the conjugated dienal system, making the β-carbon and the carbonyl carbon susceptible to nucleophilic attack. |

| Electron Density Distribution | The electronegative oxygen atom of the carbonyl group polarizes the molecule, creating partial positive charges on the carbonyl carbon and the β-carbon. | This polarization makes these sites in this compound electrophilic. |

| Reactivity Descriptors | Quantum chemical calculations can provide descriptors such as electrophilicity index (ω), chemical potential (μ), and hardness (η), which quantify the reactivity of a molecule. | Unsaturated aldehydes are generally classified as soft electrophiles, meaning they tend to react with soft nucleophiles like thiols. nih.gov |

Studies on other aldehydes have shown a correlation between their electronic structure and biological activity. For instance, the toxicity of phenyl-aldehydes has been quantitatively linked to the energy of their LUMO; a lower LUMO energy corresponds to higher toxicity. nih.gov This suggests that the electrophilicity of these compounds is a key factor in their biological interactions. The principles of Hard and Soft Acids and Bases (HSAB) theory are often used to explain the reactivity of different aldehyde subclasses. nih.gov Saturated aldehydes are considered hard electrophiles, while α,β-unsaturated aldehydes are soft electrophiles that preferentially react with soft nucleophiles. nih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a molecule like this compound, several reaction pathways can be investigated computationally.

One important class of reactions for dienals is cycloaddition, such as the Diels-Alder reaction where the dienal can act as the diene component. Computational studies can model the concerted and stepwise pathways of such reactions, determining the preferred mechanism by comparing the energies of the respective transition states. For example, density functional theory (DFT) calculations have been used to study the competition between concerted and stepwise mechanisms in Diels-Alder reactions involving similar dienes. researchgate.net

Furthermore, the reactions of unsaturated aldehydes with nucleophiles can be computationally modeled. These reactions can proceed via either a 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition to the β-carbon. Theoretical calculations can predict the regioselectivity of such reactions by evaluating the activation barriers for both pathways. The nature of the nucleophile (hard or soft) and the specific structure of the aldehyde influence the preferred reaction pathway. nih.gov

Example of Computationally Studied Reaction Pathways for a Dienal System:

| Reaction Type | Computational Method | Findings |

| [8+2] Cycloaddition | Density Functional Theory (DFT) | For dienylfurans, stepwise and concerted pathways were found to be competitive, with the activation free energies determining the most likely route. pku.edu.cn |

| H-atom addition to propenal | B3LYP/cc-pVTZ | Computational results identified different potential reaction pathways, including H-atom abstraction and addition, leading to various products like propanal and methylketene. fu-berlin.de |

Molecular Mechanics and Conformational Analysis

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity and biological activity. Molecular mechanics and quantum chemical methods are used to perform conformational analysis, identifying the most stable conformations (rotamers) and the energy barriers between them.

For α,β-unsaturated aldehydes, the rotation around the single bond between the α- and β-carbons is a key conformational feature. This leads to two primary planar conformations: the s-trans (or transoid) and s-cis (or cisoid) forms. rsc.org In the s-trans conformation, the C=C and C=O bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side. rsc.org

The relative stability of these conformers is influenced by steric and electronic factors. Generally, the s-trans conformer is more stable due to reduced steric hindrance. rsc.org However, the presence of substituents can alter this preference. For this compound, the methyl group at the 3-position would influence the conformational equilibrium.

Conformational States of Unsaturated Aldehydes:

| Conformer | Dihedral Angle (C=C–C=O) | Relative Stability | Factors Influencing Stability |

| s-trans (transoid) | ~180° | Generally more stable | Less steric hindrance, favorable dipole interactions. ic.ac.uk |

| s-cis (cisoid) | ~0° | Generally less stable | Increased steric hindrance. Can be stabilized by specific solvent effects or intramolecular interactions. rsc.orgic.ac.uk |

Computational methods can calculate the potential energy surface for the rotation around the Cα-Cβ bond, providing the energy difference between the conformers and the height of the rotational barrier. This information is crucial for understanding how the molecule will behave in different environments and how it will interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Dienal Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. iaea.org These models are widely used in toxicology and drug design to predict the properties of new compounds.

For α,β-unsaturated aldehydes, QSAR studies often focus on predicting their toxicity, which is frequently linked to their reactivity as electrophiles. qsardb.orgacs.org The underlying mechanism of toxicity for many of these compounds is their ability to react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, via Michael addition. researchgate.net

The development of a QSAR model for a class of compounds like dienals would involve:

Data Collection: Gathering experimental data on the reactivity or toxicity of a series of related dienals.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

Common Descriptors in QSAR for Unsaturated Aldehydes:

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Electronic | LUMO energy, electrophilicity index (ω) | Quantify the electrophilic character of the molecule, which is key to its reactivity with nucleophiles. acs.org |

| Steric | Molecular volume, surface area | Describe the size and shape of the molecule, which can influence its ability to access a biological target. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Indicates how the compound will distribute between aqueous and lipid phases in a biological system. |

QSAR studies have shown that for α,β-unsaturated carbonyl compounds, factors such as the presence of terminal double bonds and the degree of substitution around the double bond can significantly affect their reactivity and toxicity. qsardb.orgresearchgate.net For this compound, a QSAR model could be used to predict its reactivity based on its specific structural features.

Future Research Trajectories and Outstanding Challenges in 3 Methylhepta 2,6 Dienal Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research on 3-Methylhepta-2,6-dienal should prioritize the development of green and sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Key Research Areas:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Future work could explore the use of engineered enzymes for the synthesis of this compound from bio-based precursors. This could involve enzymatic aldol (B89426) condensations or oxidation of corresponding alcohols derived from fermentation processes.

Renewable Feedstocks: Investigating pathways to synthesize this compound from renewable feedstocks, such as biomass-derived platform molecules, is a critical area. This would involve developing catalytic processes to convert molecules like furfural (B47365) or levulinic acid into the dienal backbone.

Atom-Economical Reactions: Designing synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. Methodologies like tandem reactions or one-pot syntheses could be developed to construct the this compound framework with high atom economy.

Green Solvents: The exploration of alternative reaction media, such as water, supercritical fluids, or bio-derived solvents, will be crucial to reduce the environmental impact of synthesizing and transforming this compound.

| Green Synthesis Approach | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, substrate scope |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability | Development of efficient conversion pathways |

| Atom Economy | Minimized waste, increased efficiency | Design of novel tandem or one-pot reactions |

| Green Solvents | Reduced environmental impact and toxicity | Catalyst and substrate solubility and stability |

Discovery and Development of Novel Catalytic Systems for Dienal Transformations

The reactivity of the dienal functionality in this compound, with its conjugated double bonds and aldehyde group, makes it an ideal substrate for a wide range of catalytic transformations. The development of novel and more efficient catalytic systems is a significant research frontier.

Potential Catalytic Transformations:

Selective Hydrogenation: A key challenge is the development of catalysts that can selectively hydrogenate one of the double bonds or the aldehyde group, leading to a variety of valuable products. Research into supported metal nanoparticle catalysts (e.g., Pd, Pt, Ru) with tailored ligand environments could provide the desired selectivity.

Oxidation Reactions: Novel catalytic systems for the selective oxidation of the aldehyde group to a carboxylic acid, while preserving the dienal system, are of interest. This could involve the use of transition-metal catalysts with molecular oxygen as the terminal oxidant, offering a green alternative to traditional stoichiometric oxidants.

Carbon-Carbon Bond Forming Reactions: The dienal structure is a versatile platform for C-C bond formation. Future research could focus on developing catalytic systems for reactions such as:

Heck and Suzuki couplings at the vinylic positions.

Metathesis reactions involving the terminal double bond.

Aldol and related additions at the alpha-carbon to the aldehyde.

C-H Activation: Direct functionalization of the C-H bonds within the this compound molecule using transition-metal catalysis represents a powerful and atom-economical approach to introduce new functional groups.

| Catalytic Transformation | Catalyst Type | Potential Products |

| Selective Hydrogenation | Supported metal nanoparticles (Pd, Pt, Ru) | Unsaturated alcohols, mono-unsaturated aldehydes |

| Selective Oxidation | Transition-metal complexes (e.g., with O2) | Dienic acids |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts | Functionalized dienals |

| C-H Activation | Rhodium, Iridium, or Palladium catalysts | Derivatized dienals |

Advancements in Precision Stereocontrol and Enantioselective Syntheses

The presence of a stereocenter at the 3-position and the potential for E/Z isomerism at both double bonds mean that stereocontrol is a critical aspect of the chemistry of this compound. Future research will undoubtedly focus on methods for the precise control of its stereochemistry.

Key Challenges and Opportunities:

Enantioselective Synthesis: Developing catalytic asymmetric methods to synthesize enantiomerically pure (R)- or (S)-3-Methylhepta-2,6-dienal is a major goal. This could be achieved through asymmetric aldol reactions, organocatalytic approaches, or chiral transition-metal-catalyzed reactions.

Diastereoselective Reactions: For transformations of the dienal, controlling the formation of new stereocenters relative to the existing one is crucial. This will require the development of highly diastereoselective catalytic systems.

Control of Double Bond Geometry: Methods to selectively synthesize the (2E,6E), (2Z,6E), (2E,6Z), or (2Z,6Z) isomers of this compound are needed. This could involve stereoselective Wittig-type reactions, metathesis, or other modern olefination methods.

| Stereochemical Control | Methodological Approach | Desired Outcome |

| Enantioselectivity | Asymmetric catalysis (organocatalysis, transition-metal catalysis) | Access to single enantiomers of this compound |

| Diastereoselectivity | Substrate- and catalyst-controlled reactions | Control over the formation of new stereocenters |

| E/Z Isomerism | Stereoselective olefination reactions | Selective synthesis of specific geometric isomers |

Exploration of Uncharted Reaction Manifolds and Mechanistic Aspects

Beyond known transformations, there is significant scope for discovering novel reactions and gaining a deeper mechanistic understanding of the reactivity of this compound.

Areas for Exploration:

Pericyclic Reactions: The conjugated diene system in this compound makes it an excellent candidate for pericyclic reactions, such as Diels-Alder and electrocyclizations. Investigating its behavior in these reactions, both intramolecularly and intermolecularly, could lead to the synthesis of complex cyclic structures.

Cascade Reactions: Designing cascade reactions that are initiated by a transformation at one of the functional groups and then proceed to involve other parts of the molecule could provide rapid access to complex molecular architectures.

Photochemical and Electrochemical Reactions: Exploring the reactivity of this compound under photochemical or electrochemical conditions could unveil novel reaction pathways that are not accessible through traditional thermal methods.

Computational Studies: The use of computational chemistry, such as Density Functional Theory (DFT), will be invaluable for predicting reactivity, elucidating reaction mechanisms, and designing new catalysts and reactions for this compound.

Synergistic Research at the Interface of Dienal Chemistry and Related Disciplines

The unique structural features of this compound and its derivatives make them potentially valuable in a variety of related scientific disciplines.

Interdisciplinary Research Opportunities:

Natural Product Synthesis: Dienal moieties are present in numerous natural products. Methodologies developed for the synthesis and transformation of this compound could be applied to the total synthesis of complex natural products.

Medicinal Chemistry: Unsaturated aldehydes are known to exhibit a range of biological activities. Derivatives of this compound could be synthesized and screened for potential therapeutic properties.

Materials Science: The presence of multiple reactive sites allows for the potential use of this compound as a monomer or cross-linking agent in polymer synthesis, leading to new materials with tailored properties.

Fragrance and Flavor Chemistry: Many aldehydes and unsaturated compounds have distinct odors and flavors. The sensory properties of this compound and its derivatives could be explored for applications in the fragrance and flavor industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.